molecular formula C18H17F4N3S B2539685 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 509102-07-2

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2539685
CAS No.: 509102-07-2
M. Wt: 383.41
InChI Key: SYYHTSZENMRQSP-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with fluorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.

    Introduction of Trifluoromethylphenyl Group: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)benzoyl chloride to form the desired carbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine or trifluoromethyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability, reactivity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3S/c19-14-6-2-4-8-16(14)24-9-11-25(12-10-24)17(26)23-15-7-3-1-5-13(15)18(20,21)22/h1-8H,9-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHTSZENMRQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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